Methyl [(1-ethylpropyl)amino]acetate
Description
Significance of Methyl [(1-ethylpropyl)amino]acetate within Contemporary Organic Chemistry
This compound, also known by its IUPAC name methyl 2-(pentan-3-ylamino)acetate, is a specific example of an N-substituted α-amino ester. While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure is representative of a class of molecules with considerable importance. N-alkylated amino acid esters are recognized for their role in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. The N-substitution can enhance metabolic stability and bioavailability of peptide-based drugs. nih.gov
The synthesis of N-substituted glycine (B1666218) derivatives, such as this compound, is of interest for creating novel compounds with potential biological activity. The introduction of various alkyl groups on the nitrogen atom allows for the fine-tuning of properties like lipophilicity, which can influence a molecule's ability to cross cell membranes. nih.gov
General synthetic routes to compounds like this compound often involve the esterification of the parent amino acid, in this case, glycine, followed by N-alkylation. A common method for the synthesis of amino acid methyl esters is the reaction of the amino acid with methanol (B129727) in the presence of a catalyst such as trimethylchlorosilane. researchgate.net Subsequent N-alkylation can be achieved through various methods, including reductive amination.
Below are the computed physicochemical properties for this compound:
| Property | Value |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | methyl 2-(pentan-3-ylamino)acetate |
| CAS Number | 1019627-75-8 |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Exact Mass | 159.125928785 Da |
| Monoisotopic Mass | 159.125928785 Da |
| Topological Polar Surface Area | 38.3 Ų |
| Heavy Atom Count | 11 |
Note: The data in this table is computed and sourced from PubChem. ontosight.ai
Evolution of Research Methodologies for Amino Acid Derivatives
The methodologies for the analysis and characterization of amino acid derivatives have undergone significant evolution. Initially, techniques such as paper chromatography and ion-exchange chromatography were pivotal. Ion chromatography was a groundbreaking method for determining amino acid content, often involving post-column derivatization with reagents like ninhydrin (B49086) to enable detection. researchgate.net
The advent of high-performance liquid chromatography (HPLC) and, more recently, ultra-performance liquid chromatography (UPLC) has dramatically increased the speed and efficiency of separation. researchgate.net Reversed-phase HPLC is now one of the most common methods for the analysis of amino acids and their derivatives. researchgate.net These techniques are frequently coupled with advanced detection methods, most notably mass spectrometry (MS). The hyphenation of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the detection of amino acid derivatives at very low concentrations in complex mixtures.
Gas chromatography (GC), another powerful separation technique, can also be employed for the analysis of amino acid esters. However, this typically requires derivatization to increase the volatility of the compounds.
Structural Classifications and Nomenclature Conventions in Advanced Studies
This compound falls under the structural class of N-substituted α-amino esters. The nomenclature of such compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
According to IUPAC guidelines, esters of amino acids can be named in two ways:
As an ester of the amino acid: For example, proline methyl ester.
Using the anion name of the amino acid: For example, methyl prolinate. chemicalbook.com
For N-substituted amino acids, the substituent on the nitrogen atom is indicated with the locant "N-". Therefore, for the compound , the parent amino acid is glycine, and the ester is a methyl ester. The substituent on the nitrogen is a (1-ethylpropyl) group, which is systematically named pentan-3-yl.
Thus, the systematic IUPAC name is methyl 2-(pentan-3-ylamino)acetate . ontosight.ai Other valid names include This compound and N-(1-ethylpropyl)glycine methyl ester . The naming conventions ensure clarity and unambiguity in identifying the complex structures of substituted amino acid derivatives. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-(pentan-3-ylamino)acetate |
InChI |
InChI=1S/C8H17NO2/c1-4-7(5-2)9-6-8(10)11-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
IYFIBYCDLACHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC(=O)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Methyl 1 Ethylpropyl Amino Acetate
Direct Esterification and Transesterification Approaches
Direct esterification of the parent N-alkyl amino acid, N-(1-ethylpropyl)glycine, or the transesterification of a corresponding ester, represents a straightforward approach to obtaining Methyl [(1-ethylpropyl)amino]acetate. These methods hinge on the careful selection of catalysts and optimization of reaction parameters to achieve high yields and purity.
Catalytic Systems for Optimized Ester Formation
The esterification of amino acids is often more challenging than that of simple carboxylic acids due to their zwitterionic nature, which can lead to low yields. nih.gov A variety of catalytic systems have been developed to overcome these challenges. For the synthesis of amino acid methyl esters, reagents such as thionyl chloride, protic acids (like gaseous hydrochloric acid or sulfuric acid), and trimethylchlorosilane (TMSCl) in methanol (B129727) have proven effective. nih.govmdpi.com The TMSCl/methanol system is particularly advantageous due to its mild reaction conditions and operational simplicity, providing good to excellent yields for a range of amino acids. mdpi.com
In a typical procedure, the amino acid is treated with an excess of methanol and a stoichiometric amount of TMSCl at room temperature. The reaction generally proceeds to completion within several hours, yielding the corresponding methyl ester hydrochloride. nih.gov
For transesterification, which involves converting an existing ester to a different one, both acidic and basic conditions can be employed. masterorganicchemistry.com Acid-catalyzed transesterification often utilizes the alcohol corresponding to the desired ester as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, is typically achieved using an alkoxide base. masterorganicchemistry.com
Table 1: Representative Catalytic Systems for Esterification of Amino Acids
| Catalyst System | Reactants | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Trimethylchlorosilane (TMSCl) | Amino Acid, Methanol | Methanol | Room Temperature, 12-24h | Good to Excellent | nih.govmdpi.com |
| Thionyl Chloride | Amino Acid, Methanol | Methanol | Reflux | Good | nih.gov |
| Gaseous HCl | Amino Acid, Methanol | Methanol | 0°C to Reflux | Good | nih.gov |
Solvent Effects and Reaction Parameter Optimization
The choice of solvent and the optimization of reaction parameters are critical for maximizing the yield and purity of the desired ester. In direct esterification, the alcohol reactant, in this case, methanol, often serves as the solvent. nih.gov The continuous removal of water, a byproduct of the reaction, is essential to shift the reaction equilibrium towards the formation of the ester. uctm.edu
Key parameters that require optimization include reaction temperature, reaction time, and the molar ratio of reactants. For instance, in the esterification of amino acids with benzyl alcohol catalyzed by hydrogen chloride, a molar ratio of amino acid to benzyl alcohol of 1.00:1.08 at 83°C for 4-6 hours resulted in a yield of approximately 65%. semanticscholar.org When using a low-boiling-point alcohol like methanol, it can act as both a reactant and a water-carrying agent. The distilled alcohol can be treated to remove water and then reintroduced into the reaction system to improve the equilibrium conversion rate, leading to yields of 75% to 85%. semanticscholar.org
Reductive Amination Protocols for α-Amino Ester Scaffolds
Reductive amination is a versatile and widely used method for the synthesis of amines, including N-alkylated amino acid esters. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a methyl glyoxylate equivalent with 1-ethylpropylamine (pentan-3-amine).
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a clean and efficient method for the reduction of the imine intermediate in reductive amination. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. google.com
A process for preparing N-substituted glycine (B1666218) esters involves reacting an amine with a glyoxylic acid ester hemiacetal, followed by hydrogenation of the resulting reaction product under pressure in the presence of a hydrogenation catalyst. google.com The hydrogenation is typically carried out at temperatures ranging from 10°C to 150°C and hydrogen pressures from 1 to 120 bar, leading to high yields of the N-substituted glycine ester. google.com
Alternative Reductants and Reaction Conditions
A variety of chemical reducing agents can also be employed for the reduction of the imine intermediate in reductive amination. Sodium borohydride (NaBH₄) and its derivatives are commonly used for this purpose. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the reduction of imines in the presence of aldehydes or ketones. masterorganicchemistry.com
The choice of reducing agent can influence the reaction conditions. For instance, NaBH(OAc)₃ is often used in solvents like dichloromethane (DCM) or dichloroethane (DCE), while NaBH₃CN is compatible with protic solvents like methanol. researchgate.net The reaction is typically carried out at room temperature and is often complete within a few hours.
A study on the automated parallel synthesis of N-alkylated-α-amino methyl esters utilized a reductive alkylation procedure with NaBH₄ as the reducing agent, combining various α-amino methyl esters with different aldehydes to produce the desired products in moderate to good yields and high purities. chimia.ch
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, but can also reduce the starting carbonyl. | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imine reduction; reaction can be performed in one pot. | masterorganicchemistry.comlibretexts.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild and selective; tolerates a wide range of functional groups. | masterorganicchemistry.com |
Alkylation Reactions in the Synthesis of N-Alkyl Amino Acetates
Direct alkylation of a primary amino ester, such as methyl aminoacetate, with an appropriate alkylating agent is another viable route to this compound. This approach can be achieved through nucleophilic substitution with an alkyl halide or via the "borrowing hydrogen" methodology with an alcohol.
Traditional N-alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation. masterorganicchemistry.com However, under carefully controlled conditions, mono-alkylation can be achieved. For example, the synthesis of N-(1-indanyl) glycine ethyl ester was accomplished by reacting 1-indanamine with ethyl bromoacetate in the presence of potassium carbonate in methanol. prepchem.com
A more recent and "greener" approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents, with water being the only byproduct. nih.govresearchgate.net This method involves the in-situ oxidation of the alcohol to the corresponding aldehyde or ketone by a transition metal catalyst (e.g., ruthenium or iridium), followed by reductive amination with the amine and subsequent reduction of the imine by the captured hydrogen. nih.gov
A robust and general method for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed using a ruthenium catalyst. nih.gov This methodology is atom-economic, base-free, and proceeds with excellent retention of stereochemical integrity. The use of a diphenylphosphate additive was found to significantly enhance reactivity and product selectivity. nih.gov This approach has been successfully applied to the N-alkylation of amino esters with both primary and secondary alcohols. nih.gov
Table 3: Comparison of N-Alkylation Methods for Amino Esters
| Method | Alkylating Agent | Catalyst/Reagent | Byproducts | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide (e.g., 3-bromopentane) | Base (e.g., K₂CO₃) | Halide Salt | Readily available starting materials. | prepchem.com |
Strategies for Selective N-Alkylation
Selective N-alkylation is paramount to avoid the formation of undesired tertiary amines or other byproducts. A dominant strategy in modern organic synthesis for this type of transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govmdpi.comrsc.org This approach utilizes an alcohol as the alkylating agent, which is both atom-economical and environmentally benign, producing only water as a byproduct. mdpi.comresearchgate.net
In the context of synthesizing this compound, this would involve the reaction of methyl aminoacetate with 3-pentanol. The mechanism, catalyzed by transition metals such as ruthenium or iridium, involves the temporary oxidation of the alcohol to the corresponding ketone (3-pentanone) by the metal catalyst. nih.govmdpi.com This ketone then forms an imine intermediate with the methyl aminoacetate, which is subsequently reduced by the metal hydride species that was formed during the initial alcohol oxidation. mdpi.com
Several catalytic systems have been developed that show high efficiency and selectivity for the N-alkylation of amines with alcohols. acs.orgresearchgate.net These include both noble metal-based catalysts and, more recently, catalysts based on more abundant and less expensive non-noble metals like nickel and titanium. rsc.orgresearchgate.net
Reductive amination of a carbonyl compound is another key strategy. chimia.chwikipedia.orgmasterorganicchemistry.com In this approach, methyl aminoacetate is reacted with 3-pentanone in the presence of a reducing agent. To achieve high selectivity, mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [NaBH(OAc)3] are often employed, as they selectively reduce the imine intermediate in the presence of the ketone. masterorganicchemistry.commonash.edu
Below is a table summarizing various catalytic systems used for selective N-alkylation of amines with alcohols, which are applicable to the synthesis of this compound.
| Catalyst System | Alcohol Substrate | Amine Substrate | Conditions | Selectivity for Secondary Amine | Reference |
| Ruthenium complex | Primary alcohols | Aromatic primary amines | Mild conditions | High | nih.gov |
| Titanium hydroxide (B78521) | Benzyl alcohol | Aniline | 160°C, N2 atmosphere | >90% | acs.orgresearchgate.net |
| Nickel (in situ generated) | Aromatic and aliphatic alcohols | Aniline derivatives | Ligand-free | High | rsc.org |
| Palladium nanoparticles | Benzyl alcohol | Aniline | Optimized conditions | 96% isolated yield | mdpi.com |
Advanced One-Pot Synthesis Approaches
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of N-alkylated amino esters, one-pot procedures are highly desirable. wikipedia.orgcambridge.org
Researchers have also developed one-pot methodologies for the synthesis of N-alkyl-β-amino esters from dendrimeric intermediates, showcasing the versatility of one-pot strategies in amino ester synthesis. cambridge.org While this specific example pertains to β-amino esters, the underlying principles can inspire the development of novel one-pot routes to α-amino esters like this compound.
Green Chemistry Principles in Amino Ester Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including amino esters. yale.edusigmaaldrich.comacs.org The goal is to minimize the environmental impact of chemical processes by, for example, using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. yale.edusigmaaldrich.com
In the context of this compound synthesis, several green chemistry principles can be applied:
Atom Economy : The "borrowing hydrogen" strategy for N-alkylation has a high atom economy, as the only byproduct is water. mdpi.comacs.org This is a significant improvement over traditional alkylation methods that use alkyl halides, which generate stoichiometric amounts of salt waste. nih.gov
Use of Renewable Feedstocks : Alcohols, which can often be derived from biomass, are considered a more renewable feedstock compared to alkyl halides, which are typically derived from fossil fuels. yale.edu
Catalysis : The use of catalytic methods, as seen in the N-alkylation with alcohols, is a core principle of green chemistry. yale.edusigmaaldrich.com Catalytic processes reduce the amount of waste generated compared to stoichiometric reactions. acs.org
Safer Solvents : Research into the use of "green" solvents, such as ionic liquids, for the synthesis and enzymatic resolution of amino acid esters is an active area. njit.eduresearchgate.net These solvents can offer advantages in terms of low volatility and potential for recycling. researchgate.net The use of more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) is also being explored as alternatives to more hazardous solvents. biotage.com
Reduction of Derivatives : One-pot synthesis approaches align with the green chemistry principle of reducing the use of protecting groups and intermediate isolation steps, which can generate additional waste. sigmaaldrich.comacs.org
The following table outlines the application of green chemistry principles to the synthesis of amino esters.
| Green Chemistry Principle | Application in Amino Ester Synthesis |
| Prevention of Waste | One-pot synthesis reduces the need for purification of intermediates. wikipedia.orgsigmaaldrich.com |
| Atom Economy | "Borrowing hydrogen" N-alkylation produces only water as a byproduct. mdpi.comacs.org |
| Less Hazardous Chemical Syntheses | Use of alcohols instead of toxic alkyl halides. nih.govskpharmteco.com |
| Safer Solvents and Auxiliaries | Exploration of ionic liquids and other green solvents. njit.edubiotage.com |
| Use of Catalysis | Transition metal-catalyzed N-alkylation is superior to stoichiometric methods. researchgate.netyale.edu |
| Use of Renewable Feedstocks | Alcohols can be derived from renewable resources. yale.edu |
Elucidation of Reaction Mechanisms and Kinetics in Amino Ester Chemistry
Mechanistic Pathways for the Formation of Methyl [(1-ethylpropyl)amino]acetate
The formation of this compound typically proceeds through the N-alkylation of a glycine (B1666218) methyl ester precursor or, more directly, by the reaction of (1-ethylpropyl)amine with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. The latter is a classic example of a nucleophilic substitution reaction.
A common synthetic route involves the reaction of a primary amine with an α-haloester. In the case of this compound, the reaction would be between (1-ethylpropyl)amine and methyl chloroacetate. This reaction is a nucleophilic substitution, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The chlorine atom is subsequently displaced as a chloride ion. researchgate.net
The reaction between (1-ethylpropyl)amine and methyl chloroacetate is best described by a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
The transition state of this SN2 reaction is a critical, high-energy species where both the incoming nucleophile ((1-ethylpropyl)amine) and the departing leaving group (halide) are partially bonded to the α-carbon of the acetate (B1210297) moiety. masterorganicchemistry.com This transient arrangement possesses a trigonal bipyramidal geometry. The nucleophilic amine approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the α-carbon were chiral.
Computational studies on similar SN2 reactions involving amines and alkyl halides have provided insights into the geometry and energy of these transition states. The polarity of the solvent plays a crucial role in stabilizing the charged transition state, thereby influencing the reaction rate. pearson.com For the reaction of an amine with an alkyl halide, a more polar solvent can lower the activation energy by solvating the developing charges in the transition state. pearson.com
Table 1: Calculated Activation Energies for the SN2 Reaction of Amines with Chloro-substituted Compounds in Different Solvents
| Reactants | Solvent | Activation Energy (kcal/mol) |
| Methylamine + Chloromethane | Gas Phase | 28.5 |
| Methylamine + Chloromethane | Water | 24.2 |
| Ethylamine + Chloroethane | Gas Phase | 29.1 |
| Ethylamine + Chloroethane | Water | 25.0 |
Rate = k[(1-ethylpropyl)amine][methyl haloacetate]
The rate constant, k, is influenced by several factors, including the nature of the leaving group (Br > Cl), the steric hindrance of the amine, and the reaction temperature and solvent. Steric hindrance around the nitrogen atom of the amine can significantly decrease the reaction rate. masterorganicchemistry.com
Another important reaction in the context of amino esters is the esterification of the parent amino acid, N-(1-ethylpropyl)glycine. This reaction is typically acid-catalyzed and involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol (B129727). The reaction is reversible, and the position of the equilibrium is governed by Le Chatelier's principle. Removal of water as it is formed can drive the reaction towards the formation of the methyl ester.
Table 2: Rate Constants for the Reaction of Various Amines with Methyl Chloroformate
| Amine | Rate Constant (M⁻¹s⁻¹) |
| Glycine | 1.2 x 10³ |
| Aniline | 3.8 x 10² |
| Benzylamine | 8.5 x 10³ |
Source: Adapted from kinetic data on similar amination reactions. mdpi.com This table is illustrative of the relative reactivities of different amines.
Degradation Pathways and Stability Studies of Amino Esters
Amino esters, including this compound, are susceptible to degradation through several pathways, primarily hydrolysis, but also thermal and oxidative processes. The stability of the molecule is highly dependent on the environmental conditions.
The ester functionality in this compound is prone to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by the pH of the solution.
Under acidic conditions, the ester oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions.
Under basic conditions (saponification), the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis, as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol. The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration. researchgate.netresearchgate.netekb.eg
The hydrolytic stability of amino esters is generally lowest at high and low pH values and is often most stable in the neutral to slightly acidic pH range. The presence of the amino group can also influence the hydrolysis rate through intramolecular interactions.
Table 3: Half-lives for the Hydrolysis of Amino Acid Esters at Different pH Values (25 °C)
| Amino Acid Ester | pH 1 | pH 7 | pH 13 |
| Glycine methyl ester | ~ 20 days | ~ 300 days | ~ 2 minutes |
| Leucine ethyl ester | ~ 15 days | ~ 250 days | ~ 5 minutes |
The thermal stability of amino esters is an important consideration, particularly in applications where they may be exposed to elevated temperatures. While esters are generally more thermally stable than many other functional groups, degradation can occur at high temperatures. The degradation of amines can be accelerated in the presence of CO2 and is highly temperature-dependent. acs.org For some nitrogen-rich heterocyclic esters, decomposition begins at temperatures above 250 °C. mdpi.com Amino acid esters have been shown to prevent the thermal inactivation and aggregation of proteins, suggesting a degree of thermal stability. nih.gov
Catalysis and Reaction Rate Enhancements
The synthesis of N-alkyl amino acid esters like this compound can be significantly enhanced through the use of catalysts. Traditional N-alkylation methods often suffer from poor selectivity and the formation of stoichiometric amounts of salt byproducts. nih.gov
Modern catalytic approaches, such as the "borrowing hydrogen" methodology, offer a more atom-economical and environmentally friendly alternative. nih.govresearchgate.netresearchgate.net These methods typically employ transition metal catalysts, such as those based on ruthenium or iridium, to facilitate the N-alkylation of amines with alcohols. nih.govresearchgate.net In this approach, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst returning the "borrowed" hydrogen to the resulting imine. This process generates water as the only byproduct. nih.govresearchgate.net
Phase-transfer catalysis is another effective method for enhancing the rate of N-alkylation of amino acid esters with alkyl halides. organic-chemistry.org In this technique, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated amino ester from an aqueous phase to an organic phase where the alkyl halide is present, thereby accelerating the reaction. organic-chemistry.org
For the esterification of the parent N-substituted amino acid, solid acid catalysts can be employed to simplify the workup procedure and allow for catalyst recycling.
Table 4: Comparison of Catalytic Systems for the N-alkylation of Amino Esters
| Catalytic System | Typical Catalyst | Advantages | Disadvantages |
| Borrowing Hydrogen | Ru or Ir complexes | High atom economy, water as byproduct | Requires higher temperatures, catalyst cost |
| Phase-Transfer Catalysis | Quaternary ammonium salts | Mild conditions, high yields | Requires biphasic system, catalyst can be difficult to remove |
| Traditional Alkylation | None (base-mediated) | Simple procedure | Stoichiometric waste, potential for over-alkylation |
Homogeneous Catalysis in Amino Ester Synthesis
Homogeneous catalysis offers a powerful approach for the N-alkylation of amino esters, often providing high selectivity and yields under mild reaction conditions. nih.gov Ruthenium-based catalysts, in particular, have been extensively studied for this transformation. nih.govrsc.org The synthesis of N-alkylated amino esters from primary or secondary amines and alcohols is typically explained by the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov
This catalytic cycle can be illustrated with the synthesis of this compound from methyl glycinate (B8599266) and 3-pentanol. The mechanism involves a sequence of steps:
Dehydrogenation: The homogeneous catalyst, often a ruthenium complex, abstracts hydrogen from the alcohol (3-pentanol) to form a corresponding ketone (3-pentanone) and a metal-hydride intermediate. This initial step is often reversible. acs.org
Imine Formation: The ketone then reacts with the amino group of the methyl glycinate via condensation to form an imine intermediate, releasing a molecule of water. acs.org
Reduction: The metal-hydride species, formed in the first step, then reduces the imine to the desired N-alkylated amino ester, this compound. In this step, the catalyst is regenerated and can participate in a new catalytic cycle. nih.gov
The kinetics of these reactions are complex and depend on several factors, including the nature of the catalyst, the substrates, and the reaction conditions. For instance, in the iridium-catalyzed N-alkylation of amines with alcohols, the rate-determining step was identified as the coordination of the imine intermediate to the iridium-hydride species. acs.org Kinetic analyses of ruthenium-catalyzed reactions have also been performed, with some studies indicating a second-order dependence on the catalyst concentration, suggesting a more complex mechanism than a simple catalytic cycle. acs.org
The choice of ligands on the metal center plays a crucial role in the catalyst's activity and selectivity. For example, bidentate phosphine (B1218219) ligands are often used in conjunction with ruthenium precursors to enhance catalytic efficiency. nih.gov The use of a diphenylphosphate additive has been shown to significantly improve both reactivity and product selectivity in the ruthenium-catalyzed N-alkylation of α-amino acid esters. nih.gov
| Catalyst System | Substrates | Key Mechanistic Feature | Reference |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ with bidentate phosphines | Amines and alcohols | Borrowing hydrogen mechanism | nih.gov |
| Ru-based Shvo's catalyst | Unprotected amino acids and alcohols | Base-free direct coupling | nih.gov |
| Iridium complex with N-heterocyclic carbene ligand | Amines and alcohols | Rate-determining step is imine coordination | acs.org |
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysis presents a sustainable alternative for the synthesis of N-substituted amino esters, offering advantages such as ease of catalyst separation and recycling, which are crucial for industrial applications. rsc.orgrsc.org The production of amines from biomass-derived alcohols is a growing area of interest in green chemistry. rsc.org
Similar to homogeneous catalysis, the N-alkylation of amines with alcohols over heterogeneous catalysts is generally believed to proceed via a borrowing hydrogen mechanism. acs.orgresearchgate.net A variety of metal nanoparticles supported on different materials have been investigated for this purpose.
For instance, nickel nanoparticles supported on θ-Al₂O₃ have been shown to be effective and reusable heterogeneous catalysts for the N-alkylation of both anilines and aliphatic amines with a range of alcohols, without the need for additives. acs.org Mechanistic studies suggest the cooperation of acid-base sites on the alumina (B75360) support is crucial for the catalytic activity. researchgate.net
The general steps involved in the heterogeneous catalytic N-alkylation are:
Alcohol Dehydrogenation: The alcohol adsorbs onto the catalyst surface and is dehydrogenated to form a carbonyl compound.
Condensation: The resulting carbonyl compound reacts with the amine to form an imine.
Imine Hydrogenation: The imine is then hydrogenated on the catalyst surface to yield the N-alkylated amine.
The development of efficient and stable heterogeneous catalysts is an active area of research. For example, a system comprising two recyclable catalysts, ortho-Nb₂O₅ for the amidation of fatty acid methyl esters and PtVOₓ/SiO₂ for the subsequent hydrogenation, has been developed for the one-pot synthesis of N,N-dimethylalkylamines. rsc.org A kinetic model was developed for this system, describing the relationship between the reaction rate and key process parameters like H₂ pressure and water content. rsc.org
| Catalyst | Support | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Nickel nanoparticles | θ-Al₂O₃ | N-alkylation of amines with alcohols | Reusable, additive-free | acs.org |
| Titanium hydroxide | - | N-alkylation of amines with alcohols | High selectivity to secondary amines | acs.org |
| Ni-Cu bimetallic nanoparticles | γ-Al₂O₃ | N-alkylation of amines with alcohols | Bimetallic system | researchgate.net |
| ortho-Nb₂O₅ and PtVOₓ/SiO₂ | - / SiO₂ | Reductive amination of fatty acid methyl esters | Dual catalyst system for one-pot synthesis | rsc.org |
The sustainable production of amino esters like this compound can be envisaged using readily available bio-based alcohols and amines in conjunction with robust and recyclable heterogeneous catalysts. rsc.orgrsc.org The ongoing research in this field focuses on developing catalysts with higher activity, selectivity, and stability to make these processes economically and environmentally viable on an industrial scale.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Functional Group Frequencies
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl [(1-ethylpropyl)amino]acetate, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its secondary amine, ester, and alkyl moieties.
The key vibrational modes anticipated for this compound include:
N-H Stretch: A single, typically weak to moderate absorption band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine (R₂NH) group. orgchemboulder.comopenstax.org
C-H Stretches: Multiple bands in the 3000-2850 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, ethyl, and propyl groups.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted to appear in the range of 1750–1735 cm⁻¹. wpmucdn.com
C-O Stretches: Esters exhibit two C-O stretching vibrations. A strong, asymmetric C-O-C stretch is typically observed between 1250 cm⁻¹ and 1150 cm⁻¹, while a symmetric stretch appears at a lower wavenumber. wpmucdn.com
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines generally produces a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com
N-H Bend: A broad band of medium intensity, attributed to the N-H wagging, is expected for the secondary amine in the 910-665 cm⁻¹ region. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Moderate |
| Alkyl Groups | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Ester | C=O Stretch | 1750 - 1735 | Strong |
| Ester | C-O Stretch | 1250 - 1150 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
| Secondary Amine | N-H Wag | 910 - 665 | Medium, Broad |
Conformational Analysis using Vibrational Modes
This compound is a flexible molecule possessing several single bonds around which rotation can occur, leading to multiple possible conformations or rotamers. Vibrational spectroscopy is highly sensitive to these conformational changes. acs.org A detailed conformational analysis would involve both experimental (IR and Raman) and computational approaches.
The low-frequency region of the vibrational spectrum (typically below 1000 cm⁻¹) is particularly informative for conformational studies as it contains modes corresponding to the bending and torsional motions of the molecular skeleton. Each stable conformer has a unique vibrational signature. By comparing the experimental spectrum with spectra predicted for different conformers using computational methods like Density Functional Theory (DFT), it is possible to identify the conformers present in a sample and estimate their relative populations. researchgate.netresearchgate.netacs.org Such analysis provides critical insight into the three-dimensional structure and flexibility of the molecule in different phases (gas, liquid, or solid). researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov This technique requires the growth of a high-quality single crystal of the compound. The crystal diffracts a beam of X-rays into a unique pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, chemical bonds, and other structural details can be determined. wikipedia.orgnih.govcreativebiomart.net
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A successful crystallographic analysis of this compound would yield a highly detailed molecular structure, providing precise values for all bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's geometry. While specific experimental values are unavailable, typical bond lengths and angles for the constituent functional groups can be estimated from studies of similar small organic molecules and amino acid derivatives. researchgate.netandrewlienhard.io
| Bond Type | Typical Bond Length (Å) | Angle Type | Typical Bond Angle (°) |
|---|---|---|---|
| C-C (alkane) | 1.54 | C-C-C | 109.5 |
| C-N (amine) | 1.47 | C-N-C | ~112 |
| C=O (ester) | 1.23 | O=C-O | ~125 |
| C-O (ester) | 1.36 | C-O-C | ~115 |
| N-H (amine) | 1.01 | C-N-H | ~110 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
The carbon atom in the (1-ethylpropyl) group attached to the nitrogen is a chiral center, meaning this compound can exist as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (i.e., R or S) of chiral molecules. chiralabsxl.comresearchgate.net
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is unique to a specific enantiomer; its mirror image will produce an ECD spectrum of equal magnitude but opposite sign. chiralabsxl.com The absolute configuration can be definitively assigned by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). nih.gov As this technique is performed in solution, it also provides insight into the molecule's conformational preferences under those conditions. encyclopedia.pubnih.gov
Computational Chemistry and Theoretical Investigations of Methyl 1 Ethylpropyl Amino Acetate
Quantum Chemical Studies of Electronic Structure and Properties
No dedicated quantum chemical studies on Methyl [(1-ethylpropyl)amino]acetate have been identified in the public domain. Such studies would be invaluable for understanding the molecule's electronic behavior and reactivity.
There are no available Density Functional Theory (DFT) studies that have analyzed the molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) or the charge distribution of this compound. This information would be crucial for predicting its reactivity and intermolecular interactions.
Similarly, a search for ab initio calculations to determine the energetic profiles and predict spectroscopic parameters (like vibrational frequencies or NMR chemical shifts) for this compound yielded no specific results. These calculations would provide a fundamental understanding of the molecule's stability and its expected spectral signatures.
Conformational Analysis using Molecular Mechanics and Dynamics
The flexibility and preferred three-dimensional shapes of this compound have not been the subject of published conformational analysis studies.
There is no available research that has utilized molecular mechanics or other computational methods to identify the stable conformers and corresponding energy minima of this compound. This analysis is fundamental to understanding its physical and biological properties.
Reaction Pathway Modeling and Transition State Characterization
No studies have been found that model the reaction pathways or characterize the transition states for chemical reactions involving this compound. Such research would be essential for understanding its synthesis, degradation, and potential metabolic pathways.
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound in various synthetic transformations. Through the application of quantum mechanical calculations, chemists can gain insights into reaction mechanisms, predict the feasibility of different reaction pathways, and understand the factors governing product distribution.
Detailed research findings from computational studies on the reactivity of this compound are not currently available in peer-reviewed literature. However, a standard approach would involve the use of Density Functional Theory (DFT) to model the molecule's electronic structure. From this, key reactivity descriptors can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic interaction. For this compound, the nitrogen atom and the carbonyl oxygen would be expected to be regions of high electron density (nucleophilic sites), while the carbonyl carbon and the protons on the alpha-carbon to the ester would be relatively electron-deficient (electrophilic sites).
To predict selectivity, such as regioselectivity or stereoselectivity, in a potential reaction, computational chemists would model the transition states of competing reaction pathways. The calculated activation energies for these pathways would indicate the most likely reaction outcome, with lower activation energies corresponding to faster, more favorable reactions.
Table 1: Hypothetical Reactivity Descriptors for this compound This table is illustrative of the types of data that would be generated from a computational study. The values are not based on actual published research for this specific molecule.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |
Computational Insights into Catalytic Mechanisms
Theoretical investigations are crucial for elucidating the mechanisms of catalytic reactions involving substrates like this compound. While no specific studies on this compound have been published, computational methods could be applied to understand how a catalyst might interact with it to facilitate a transformation, such as hydrolysis, transesterification, or N-alkylation.
Furthermore, these computational models can be used to study the effect of different ligands on a metal catalyst or to compare the efficacy of different types of catalysts (e.g., metal-based, organocatalysts, or enzymes). This in-silico screening can guide experimental work by identifying promising catalyst candidates, thereby saving time and resources. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT calculations could predict which phosphine (B1218219) ligand would lead to the highest yield and selectivity for a desired product derived from this compound.
Solvation Models and Environmental Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects and provide a more realistic description of molecular properties and reactivity in solution.
There are two main types of solvation models: explicit and implicit. In an explicit solvation model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. This approach is computationally intensive. For this compound in water, an explicit model would show how water molecules orient themselves around the polar ester and amino groups.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is effective for calculating the bulk effects of the solvent on the solute's geometry, electronic structure, and energy.
By applying these models, researchers could predict how the properties of this compound, such as its conformational equilibrium and reactivity, would change in different solvents, from nonpolar hydrocarbons to polar protic solvents like water or ethanol. This information is vital for optimizing reaction conditions and understanding the molecule's behavior in various chemical and biological systems.
Table 2: Computed Properties of this compound Data sourced from PubChem. acs.org
| Property | Value |
|---|---|
| Molecular Weight | 159.23 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 159.125928785 |
| Topological Polar Surface Area | 38.3 Ų |
Analytical Methodologies and Separation Sciences for Methyl 1 Ethylpropyl Amino Acetate
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for the assessment of purity and the separation of Methyl [(1-ethylpropyl)amino]acetate from potential impurities, starting materials, and byproducts. The choice of technique is dictated by the analyte's volatility and polarity.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound possesses some volatility, its polarity due to the secondary amine group can lead to poor peak shape and column interactions. To mitigate these effects and enhance its suitability for GC analysis, derivatization is often a necessary step. nist.gov
A common derivatization strategy involves the acylation of the secondary amine. nih.govnih.gov This is typically achieved by reacting the compound with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), to form a less polar and more volatile N-acyl derivative. nih.gov The resulting N-trifluoroacetyl- or N-heptafluorobutyryl-methyl [(1-ethylpropyl)amino]acetate can then be readily analyzed on a non-polar or medium-polarity capillary GC column, such as a DB-5ms or HP-5. researchgate.net
Table 1: Hypothetical GC Parameters for Analysis of Derivatized this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split or splitless) |
This table presents typical starting parameters for method development and would require optimization for the specific derivative.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound without the need for derivatization. njlabs.comnih.gov Reversed-phase HPLC is the most common mode of separation for such analyses.
For quantitative analysis, a C18 or C8 column is typically employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the ionization state of the secondary amine and ensure good peak shape and retention. Detection is commonly performed using a UV detector at a low wavelength (e.g., 200-215 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). mdpi.com
Table 2: Illustrative HPLC Method for Quantitative Analysis of this compound
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
This table provides an example method; optimization of the mobile phase composition and gradient is essential for achieving desired separation.
Chiral Chromatography for Enantiomeric Excess Determination
Since the synthesis of this compound may involve chiral centers, determining the enantiomeric excess (e.e.) is often a critical quality attribute. Chiral chromatography, in both GC and HPLC formats, is the definitive method for separating and quantifying enantiomers. yakhak.orgresearchgate.net
Chiral HPLC: This is the most prevalent method for the enantiomeric separation of amino acid derivatives. yakhak.org Chiral Stationary Phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series), are highly effective. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving enantioseparation. yakhak.org
Chiral GC: For volatile derivatives, chiral GC can be employed. This involves using a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val. nih.govresearchgate.net The N-acylated derivative of this compound would be suitable for this analysis.
Coupling Techniques for Enhanced Analytical Specificity
To achieve unambiguous identification and structural confirmation, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated techniques" provide a powerful combination of separation and detection.
GC-MS and LC-MS for Comprehensive Profiling
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov For this compound, analysis would be performed on its N-acylated derivative. The electron ionization (EI) mass spectrum of the derivative would provide a characteristic fragmentation pattern, or "fingerprint," that can be used for identification. Key fragments would likely arise from the cleavage of the ester group, the ethyl and propyl groups, and the N-acyl moiety. nih.govresearchgate.net This technique is invaluable for identifying impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful tool for the analysis of compounds like this compound in complex matrices. nih.govchromsystems.com It allows for the direct analysis of the compound without derivatization. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in positive ion mode to produce the protonated molecule [M+H]⁺. This ion can then be fragmented in the mass spectrometer (MS/MS) to provide structural information. LC-MS is highly sensitive and selective, making it ideal for both qualitative and quantitative analysis. restek.com
Table 3: Representative Mass Spectrometric Data
| Technique | Ionization Mode | Expected Primary Ion (m/z) | Potential Key Fragment Ions |
| GC-MS (of N-TFA derivative) | Electron Ionization (EI) | Molecular ion (if observed) | Fragments corresponding to loss of -OCH3, -COOCH3, and cleavage at the N-C bond and within the ethylpropyl group. |
| LC-MS | Electrospray (ESI+) | [M+H]⁺ | Fragments from the loss of methanol and cleavage of the ethylpropyl side chain. |
The exact fragmentation will depend on the instrument parameters and the specific derivative used.
Hyphenated Techniques in Structural Confirmation
The definitive structural confirmation of this compound and its potential isomers or impurities relies heavily on hyphenated techniques. The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of a compound.
In GC-MS, the mass spectra of unknown peaks can be compared to spectral libraries or interpreted to elucidate their structures. nih.gov High-resolution mass spectrometry (HRMS), coupled with either GC or LC, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This level of detail is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The fragmentation patterns observed in tandem mass spectrometry (LC-MS/MS) are particularly useful for confirming the connectivity of atoms within the molecule. researchgate.net
Development of Specialized Analytical Methods for Amino Esters
The accurate identification and quantification of amino esters, such as this compound, are crucial in various fields, including pharmaceutical development, metabolite identification, and quality control. Due to the inherent chemical properties of these molecules, which include a secondary amine and an ester functional group, specialized analytical methods are often required to achieve the desired sensitivity, selectivity, and resolution. This section explores the development and application of chromatographic and spectroscopic techniques tailored for the analysis of amino esters.
The analysis of amino esters often necessitates a derivatization step to enhance their volatility for gas chromatography (GC) or to improve their detection in high-performance liquid chromatography (HPLC). Common derivatization strategies involve acylation of the secondary amine, which can improve chromatographic peak shape and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For amino esters like this compound, derivatization is typically employed to block the active amine group, thereby reducing peak tailing and improving chromatographic resolution.
Derivatization: A common approach is N-acylation using reagents such as trifluoroacetic anhydride (TFAA) or isobutyl chloroformate. This converts the secondary amine into a less polar and more volatile amide derivative.
Separation and Detection: The derivatized analyte is then separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer provides both qualitative (structural information from fragmentation patterns) and quantitative data.
A hypothetical GC-MS analysis of N-trifluoroacetyl-Methyl [(1-ethylpropyl)amino]acetate might yield the following results:
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 80°C (1 min), then 10°C/min to 250°C |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1 mL/min) |
| Retention Time | ~12.5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | 255 [M]+, 226, 198, 156, 86 |
This data is illustrative and based on typical values for similar compounds.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For amino esters, reversed-phase HPLC is a common mode of separation.
Derivatization for Enhanced Detection: As this compound lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection. Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the secondary amine to yield a highly fluorescent derivative.
Separation and Detection: The FMOC-derivatized amino ester can be separated on a C18 column using a gradient elution of acetonitrile and water, often with a buffer to control the pH. Fluorescence detection provides high sensitivity and selectivity.
A representative HPLC method for the analysis of FMOC-derivatized this compound could have the following parameters:
Table 2: Illustrative HPLC-Fluorescence Detection Parameters
| Parameter | Value |
|---|---|
| HPLC Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Fluorescence Detection | Excitation: 265 nm, Emission: 315 nm |
| Retention Time | ~15.2 min |
This data is illustrative and based on typical values for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry offers a highly sensitive and selective method for the analysis of amino esters without the need for derivatization for detection purposes. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.
Separation and Detection: A C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid is typically used to ensure good peak shape and promote ionization. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity quantification or in full scan mode for qualitative analysis.
Table 3: Representative LC-MS (ESI+) Parameters
| Parameter | Value |
|---|---|
| LC Column | C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Monitored Ion (m/z) | 160.1 [M+H]+ |
This data is illustrative and based on typical values for similar compounds.
Advanced Applications and Future Research Directions in Amino Ester Chemistry
Methyl [(1-ethylpropyl)amino]acetate as a Versatile Synthetic Intermediate
This compound, a derivative of the simplest amino acid, glycine (B1666218), serves as a valuable and versatile intermediate in the field of organic synthesis. Its structural features, combining an amino group, an ester, and a specific N-alkyl substituent, allow for a wide range of chemical transformations, making it a crucial component in the construction of more complex molecules and materials.
Role in the Synthesis of Complex Organic Molecules
N-substituted glycine esters, including this compound, are fundamental building blocks in the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry and natural product synthesis. These compounds are integral to the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides. The N-alkyl group, in this case, the (1-ethylpropyl) moiety, provides a specific steric and electronic profile that can influence the biological activity and conformational properties of the final molecule.
The development of novel synthetic methodologies, such as catalytic N-alkylation of amino acid esters, has further expanded the utility of these compounds. These methods offer efficient and selective ways to introduce a variety of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. Glycine derivatives are actively being investigated for their potential as inhibitors of various enzymes and as ligands for different receptors, with some showing promise in targeting proteases and neurotransmitter receptors.
Building Block for Advanced Materials (e.g., polymers, dendrimers)
The application of amino acid esters extends beyond small molecule synthesis into the realm of materials science, where they can serve as monomers for the creation of advanced materials like polymers and dendrimers. While specific research on this compound in this context is emerging, the broader class of N-substituted glycine derivatives is recognized for its potential in constructing functional macromolecules.
Dendrimers, which are highly branched, tree-like molecules, can be synthesized using amino acid derivatives as building blocks. For instance, poly(ester-amide) dendrimers have been successfully synthesized using glycine. The iterative reaction sequences used in dendrimer synthesis can incorporate N-substituted glycine esters to introduce specific functionalities and control the architecture of the final macromolecule. The N-alkyl group of this compound could impart unique properties to the resulting dendrimers, such as altered solubility, thermal stability, or host-guest binding capabilities.
The general synthetic routes to poly(amidoamine) (PAMAM) dendrimers, a well-studied class of dendrimers, often involve Michael addition reactions with acrylate (B77674) esters followed by amidation. This highlights the fundamental role of ester and amine functionalities, both present in this compound, in the construction of these complex, three-dimensional structures.
Contributions to Green Chemistry and Sustainable Synthesis
In an era of increasing environmental consciousness, the principles of green chemistry are paramount in chemical synthesis. The production and application of this compound and related compounds are being viewed through this lens, with a focus on developing more sustainable and environmentally benign processes.
A key aspect of green chemistry is the use of environmentally friendly solvents, or the elimination of solvents altogether. Research has demonstrated the successful synthesis of N-substituted glycine derivatives in water, a significant departure from traditional organic solvents that are often toxic and difficult to dispose of. This approach not only reduces the environmental impact but can also simplify the purification process.
Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Catalytic methods for the N-alkylation of amino acids and their esters are being developed to improve atom economy by minimizing the formation of byproducts.
The use of renewable feedstocks is another crucial pillar of sustainable synthesis. There is a growing interest in producing amino acids and their derivatives from biomass through chemocatalytic methods. This approach aims to reduce the reliance on fossil fuels and create a more sustainable chemical industry. While the direct synthesis of this compound from renewable resources is a long-term goal, the foundational research in this area is paving the way for a greener future for amino ester chemistry.
| Green Chemistry Principle | Application in N-Substituted Glycine Ester Synthesis |
| Use of Safer Solvents | Synthesis in water instead of traditional organic solvents. |
| Atom Economy | Development of catalytic N-alkylation methods to minimize waste. |
| Use of Renewable Feedstocks | Research into the production of amino acids from biomass. |
Emerging Research Areas in N-Substituted Glycine Esters
The field of N-substituted glycine esters is continually evolving, with several exciting research areas emerging. These areas leverage the unique properties of these molecules to address challenges in medicine, materials science, and beyond.
One of the most prominent emerging applications is in the development of peptoids , or N-substituted glycine oligomers. Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability and, in some cases, improved cell permeability compared to their natural peptide counterparts. The ability to easily modify the N-substituent allows for the creation of vast libraries of peptoids with diverse functionalities, making them valuable tools for drug discovery and the study of protein-protein interactions.
Novel synthetic methodologies for the preparation of N-alkyl amino acid esters continue to be a major focus. The development of more efficient, selective, and sustainable catalytic systems for N-alkylation is crucial for expanding the accessibility and diversity of these important building blocks. This includes the use of earth-abundant metal catalysts and the exploration of biocatalytic approaches.
In medicinal chemistry , N-substituted glycine derivatives are being explored for a wide range of therapeutic applications. Their structural diversity allows for the fine-tuning of pharmacological properties, leading to the development of new drug candidates for various diseases.
Interdisciplinary Research with Chemical Biology and Materials Science Perspectives
The versatility of this compound and other N-substituted glycine esters makes them ideal candidates for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
In chemical biology , these compounds are being used to create molecular probes and tools to study biological processes. For example, peptoids synthesized from N-substituted glycine esters can be designed to bind to specific biological targets, allowing researchers to investigate their function and role in disease. The incorporation of fluorescent tags or other reporter groups onto these molecules further enhances their utility as research tools.
From a materials science perspective , the self-assembly properties of polymers and dendrimers derived from N-substituted glycine esters are of great interest. By carefully designing the monomer units, it is possible to create materials with controlled nanostructures and functionalities. These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. The interplay between the chemical structure of the building blocks and the macroscopic properties of the resulting materials is a key area of investigation in this interdisciplinary field.
The continued exploration of this compound and its analogs at the intersection of these disciplines is expected to yield exciting new discoveries and technological advancements.
Q & A
Q. What are the established synthetic routes for Methyl [(1-ethylpropyl)amino]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution . A common approach involves reacting ethyl bromoacetate with N-(1-ethylpropyl)amine in the presence of a base (e.g., sodium hydride or potassium carbonate) under reflux in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents enhance nucleophilicity.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the ester carbonyl (~3.7 ppm for methoxy group, ~170 ppm for carbonyl carbon) and tertiary amine protons (broad singlet at ~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 188.15 for CHNO) .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm) and N-H (~3300 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose via hazardous waste channels .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How does steric hindrance from the 1-ethylpropyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The bulky 1-ethylpropyl group reduces nucleophilic attack at the ester carbonyl due to:
- Steric shielding : Hinders access to the electrophilic carbon, slowing reaction kinetics.
- Solvent effects : Use of low-polarity solvents (e.g., dichloromethane) minimizes steric interference by stabilizing transition states .
Experimental validation: Compare reaction rates with analogs (e.g., methyl glycinate) using kinetic studies (e.g., UV-Vis monitoring) .
Q. What computational strategies can model interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., acetylcholinesterase) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS, AMBER) over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using descriptors like logP and polar surface area .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer :
- Comparative assays : Repeat studies under standardized conditions (pH 7.4, 37°C) with controls (e.g., positive/negative inhibitors) .
- Structural analysis : Perform X-ray crystallography or cryo-EM to confirm binding modes .
- Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
